6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its biological activity, linked to a piperidine ring through a pyrazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a pyrazine derivative is used as the electrophile. The final step involves the coupling of the piperidine ring with the benzothiazole core under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-tubercular activity.
Mechanism of Action
The mechanism of action of 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting anti-tubercular properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine moiety.
Benzothiazole derivatives: Compounds with a benzothiazole core, known for their biological activity.
Piperidine derivatives: Compounds containing a piperidine ring, widely used in pharmaceuticals.
Uniqueness
6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
The compound 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole , with the CAS number 2034578-73-7 , is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 340.3995 g/mol
- SMILES Notation : O=C(c1ccc2c(c1)scn2)N1CCCC(C1)Oc1cnccn1
Research indicates that this compound may exhibit significant biological activity through various mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, suggesting potential applications in oncology .
- PPARδ Agonism : Some derivatives of benzothiazole compounds have been identified as potent agonists for Peroxisome Proliferator-Activated Receptor δ (PPARδ), which is linked to metabolic regulation and may be beneficial in treating metabolic syndromes .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds and their biological activities:
- Anticancer Activity : A study demonstrated that derivatives similar to the compound under discussion showed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via CDK inhibition .
- Metabolic Effects : In vivo studies indicated that PPARδ agonists could enhance high-density lipoprotein (HDL) cholesterol levels, suggesting a role in managing dyslipidemia and potentially lowering cardiovascular risks .
- Structure-Activity Relationship (SAR) : Research into the SAR of benzothiazole derivatives has revealed that modifications at specific positions can enhance biological activity, particularly in terms of selectivity and potency against targeted receptors .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(12-3-4-14-15(8-12)24-11-20-14)21-7-1-2-13(10-21)23-16-9-18-5-6-19-16/h3-6,8-9,11,13H,1-2,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZJEZWIXFWDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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